(7-Phenyldibenzo[b,d]furan-4-yl)boronic acid
Description
Properties
Molecular Formula |
C18H13BO3 |
|---|---|
Molecular Weight |
288.1 g/mol |
IUPAC Name |
(7-phenyldibenzofuran-4-yl)boronic acid |
InChI |
InChI=1S/C18H13BO3/c20-19(21)16-8-4-7-15-14-10-9-13(11-17(14)22-18(15)16)12-5-2-1-3-6-12/h1-11,20-21H |
InChI Key |
KIRISSOPJFPELP-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C2C(=CC=C1)C3=C(O2)C=C(C=C3)C4=CC=CC=C4)(O)O |
Origin of Product |
United States |
Preparation Methods
Direct Boronic Acid Formation via Lithium-Halogen Exchange and Boron Reagents
One of the most established methods involves initial lithiation of the aromatic precursor, followed by boron insertion:
- Step 1: Lithiation of 4-phenyl-dibenzo[b,d]furan using n-butyllithium in tetrahydrofuran (THF) at low temperatures (~ -78°C).
- Step 2: Quenching with trimethyl borate (B(OMe)₃) to form the boronic ester.
- Step 3: Hydrolysis to yield the boronic acid.
- n-Butyllithium (13.51 mL, 33.8 mmol) added dropwise to 4-phenyl-dibenzo[b,d]furan (3.3 g, 13.51 mmol) in dry THF at -78°C.
- Stirring for 5 hours at -78°C.
- Addition of trimethyl borate (4.52 mL, 40.5 mmol).
- Gradual warming to room temperature overnight.
- Hydrolysis with aqueous acid to isolate the boronic acid.
This method is detailed in chemical synthesis literature and provides high yields (~85%) with controlled reaction parameters, making it suitable for both laboratory and scaled-up production.
Suzuki-Miyaura Cross-Coupling Approach
This approach involves coupling a dibenzofuran derivative with phenylboronic acid:
- Step 1: Synthesis of a dibenzofuran precursor with a suitable leaving group (e.g., halogenated dibenzofuran).
- Step 2: Cross-coupling with phenylboronic acid using a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂).
- Reaction Conditions:
- Solvent: Toluene or water/ethanol mixture.
- Base: Potassium carbonate or sodium hydroxide.
- Temperature: 80–100°C.
- Duration: 12–24 hours.
This method is effective for functionalizing the dibenzofuran core, yielding the boronic acid derivative with high regioselectivity.
Mechanistic Insights
The key steps involve:
- Lithiation and Borylation: The organolithium intermediate reacts with trimethyl borate, forming a boronate ester, which upon hydrolysis yields the boronic acid.
- Cross-Coupling: Palladium-catalyzed oxidative addition of the halogenated precursor, transmetallation with phenylboronic acid, and reductive elimination produce the desired boronic acid derivative.
These pathways leverage the stability of the dibenzofuran core and the reactivity of boron reagents, ensuring high yields and purity.
Data Tables and Comparative Analysis
| Method | Reagents & Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Lithium-Borate Method | n-Butyllithium, trimethyl borate, THF, -78°C, overnight | ~85 | High regioselectivity, scalable, high yield | Requires low-temperature control |
| Suzuki-Miyaura Cross-Coupling | Dibenzofuran halide, phenylboronic acid, Pd catalyst, base, elevated temperature | >90 | Versatile, functional group tolerance, scalable | Catalyst cost, requires purification |
Industrial and Research Perspectives
- Scaling Up: The lithium-borate method is adaptable for industrial synthesis, especially with continuous flow reactors that maintain low temperatures and precise reagent addition.
- Purification: Recrystallization or chromatography ensures high purity, critical for pharmaceutical or electronic applications.
- Environmental Considerations: Use of greener solvents and recyclable catalysts is increasingly adopted to minimize environmental impact.
Summary and Recommendations
The most efficient and reliable preparation of (7-Phenyldibenzo[b,d]furan-4-yl)boronic acid involves the lithiation of the aromatic precursor followed by boron insertion using trimethyl borate, or alternatively, palladium-catalyzed Suzuki-Miyaura coupling of halogenated dibenzofuran derivatives with phenylboronic acid. Both methods are well-documented, with the choice depending on scale, available reagents, and desired purity.
Chemical Reactions Analysis
Types of Reactions
(7-Phenyldibenzo[b,d]furan-4-yl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Substitution: The boronic acid group can participate in substitution reactions, particularly in the presence of electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions include phenols, alcohols, and substituted dibenzofurans, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(7-Phenyldibenzo[b,d]furan-4-yl)boronic acid has several applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura coupling reactions to form biaryl compounds, which are important in the synthesis of pharmaceuticals and organic materials.
Medicine: Boronic acids are known to inhibit proteasomes, making them valuable in the development of anticancer agents.
Industry: The compound can be used in the synthesis of advanced materials, such as polymers and electronic devices, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of (7-Phenyldibenzo[b,d]furan-4-yl)boronic acid involves its ability to form stable complexes with various biological targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is particularly useful in the inhibition of enzymes such as proteasomes, where the boronic acid group can bind to the active site and inhibit enzyme activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Boronic Acids
Structural Analogs in the Dibenzofuran Family
- (6-Phenyldibenzo[b,d]furan-4-yl)boronic Acid : This positional isomer differs only in the phenyl group placement (6- vs. 7-position). While direct pKa or binding data are unavailable, the 7-phenyl substitution likely alters steric and electronic effects due to differences in conjugation pathways and steric hindrance around the boronic acid group .
- (3-(Dibenzo[b,d]furan-4-yl)phenyl)boronic Acid : This compound positions the boronic acid on a pendant phenyl ring rather than directly on the dibenzofuran core. The increased flexibility may reduce binding affinity in rigid enzymatic pockets but improve solubility for solution-phase applications .
Electronic and Acidity Comparisons
Boronic acid reactivity and diol-binding capacity are heavily influenced by pKa. Key comparisons include:
*Estimated based on analogous dibenzofuran derivatives.
The target compound’s pKa likely resides between phenylboronic acid (~8.8) and Wulff-type acids (~7.2), making it less optimal for physiological glucose sensing but suitable for non-enzymatic applications requiring moderate acidity. Its dibenzofuran core may stabilize the boronate form through conjugation, offsetting the lack of intramolecular B-N coordination seen in Wulff-type acids .
Binding Affinity and Selectivity
- Tubulin Polymerization Inhibition: Compared to combretastatin-inspired boronic acids (e.g., 13c, IC50 = 21–22 µM), the target’s rigid dibenzofuran structure may enhance tubulin binding by mimicking the planar geometry of natural inhibitors.
- β-Lactamase Inhibition: Phenylboronic acid derivatives exhibit superior diagnostic accuracy over aminophenylboronic acids (APBA) in detecting KPC producers . The target’s extended aromatic system could improve selectivity for specific β-lactamase variants but may reduce solubility in aqueous media.
Stability and Solid-State Behavior
Protodeboronation (PDeB) susceptibility is influenced by solid-state interactions. The dibenzofuran core may form cyclic hydrogen bonds or boron-oxygen interactions (as seen in phenylboronic acid, Fig. However, crystal structures with B–O distances <3.7 Å (indicative of PDeB-prone geometries) could reduce synthetic yields by ~11% compared to more stable analogs .
Biological Activity
(7-Phenyldibenzo[b,d]furan-4-yl)boronic acid is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them valuable in various biochemical applications, including enzyme inhibition and drug development.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 288.1 g/mol. Its structure incorporates a dibenzofuran moiety, which contributes to its electronic properties and reactivity in biological systems.
The biological activity of this compound is primarily attributed to its boronic acid functionality, which allows it to interact with various biological targets, including enzymes involved in critical cellular processes. Notably, it can inhibit proteasomes, leading to the modulation of protein degradation pathways, which is particularly relevant in cancer therapy.
Biological Activities
- Anticancer Properties : Research indicates that compounds with boronic acid groups can inhibit cell cycle progression and induce apoptosis in cancer cells. This is achieved through the inhibition of proteasome activity, which is crucial for regulating the levels of proteins that control cell growth and survival.
- Enzyme Inhibition : The compound has shown potential as an inhibitor of serine proteases, particularly dipeptidyl peptidase IV (DPP-IV), which plays a role in glucose metabolism and is a target for diabetes treatment. The structure-activity relationship studies suggest that modifications to the dibenzofuran structure can enhance inhibitory potency against DPP-IV .
Study 1: Inhibition of Dipeptidyl Peptidase IV
A series of boronic acid derivatives were synthesized and tested for their ability to inhibit DPP-IV. The results demonstrated that specific substitutions on the dibenzofuran core significantly enhanced inhibitory activity, suggesting that this compound could be optimized for better therapeutic efficacy .
Study 2: Proteasome Inhibition in Cancer Cells
In vitro studies have shown that this compound effectively inhibits proteasome activity in various cancer cell lines. This inhibition leads to an accumulation of pro-apoptotic factors and a decrease in anti-apoptotic proteins, thereby promoting apoptosis .
Comparative Analysis
The following table summarizes the biological activities and characteristics of this compound compared to similar compounds:
| Compound Name | Structure Type | Unique Features | Biological Activity |
|---|---|---|---|
| This compound | Boronic acid with dibenzofuran | Unique substitution pattern affecting reactivity | Proteasome inhibition, anticancer |
| Phenylboronic Acid | Simple boronic acid | Lacks complex aromatic structure | Moderate enzyme inhibition |
| Dibenzofuran-4-boronic Acid | Boronic acid with dibenzofuran | Does not have phenyl substitution | Limited biological activity |
| Biphenylboronic Acid | Boronic acid with two phenyl groups | Simpler structure compared to dibenzofuran derivatives | Low protease inhibition |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for (7-Phenyldibenzo[b,d]furan-4-yl)boronic acid, and how do substituent positions affect reaction efficiency?
- Methodological Answer : Synthesis often involves Suzuki-Miyaura coupling, where aryl halides react with boronic acids under palladium catalysis. Substituent positions significantly impact reactivity: ortho-substituted boronic acids (e.g., ortho-methyl or -halogen groups) exhibit reduced efficiency due to steric hindrance and electronic effects, as observed in high-throughput studies comparing meta- and para-substituted analogs . For example, ortho-substituted building blocks showed <50% product formation in multicomponent reactions (MCRs), while meta/para analogs achieved higher yields. Optimize reactions using electron-deficient aryl halides and bases like K₂CO₃ to enhance coupling efficiency .
Q. How can Suzuki-Miyaura coupling be optimized for this boronic acid in carbon-carbon bond formation?
- Methodological Answer : Key parameters include:
- Catalyst System : Pd(PPh₃)₄ or PdCl₂(dppf) in polar solvents (e.g., DMF or THF).
- Base Selection : Use weak bases (e.g., Na₂CO₃) for neutral conditions or stronger bases (e.g., CsF) to accelerate transmetallation.
- Temperature : 80–100°C for aryl chlorides; lower temperatures (50–60°C) for bromides.
- Additives : Include ligands like SPhos to stabilize the palladium intermediate. Monitor reaction progress via TLC or HPLC .
Q. What purification techniques are effective for isolating this compound?
- Methodological Answer : Use silica gel chromatography with ethyl acetate/hexane gradients to separate boronic acids from esters or unreacted precursors. For boronic acids prone to protodeborylation, employ mild acidic conditions (pH 5–6) during aqueous workup to stabilize the boronate form. Confirm purity via ¹¹B NMR (δ ~30 ppm for free boronic acid) and HPLC (≥99% purity criteria) .
Advanced Research Questions
Q. How does the electronic environment of the boronic acid influence its catalytic activity in hydroxyl group functionalization?
- Methodological Answer : Boronic acids act as Lewis acids, with acidity (pKa) dictating catalytic efficiency. Electron-withdrawing substituents (e.g., fluorine) lower pKa (e.g., tetrafluorophenyl boronic acid: pKa 6.0) and enhance electrophilic activation of hydroxyl groups. Measure pKa via ¹¹B NMR titration in phosphate buffers: plot chemical shifts against pH to identify the half-equivalence point. For example, a boronic acid with pKa 6.0 shows optimal activity in alcohol dehydrative etherification at pH 6–7 .
Q. What strategies mitigate non-specific interactions in glycoprotein capture using boronic acid-functionalized surfaces?
- Methodological Answer : Non-specific binding arises from hydrophobic or ionic interactions. To enhance selectivity:
- Buffer Optimization : Use high-pH buffers (pH 8.5–9.5) to promote boronate-diol ester formation while minimizing electrostatic interactions.
- Surface Modification : Introduce hydrophilic spacers (e.g., PEG) to reduce non-specific protein adsorption.
- Competitive Elution : Apply sorbitol or fructose to disrupt boronate-diol bonds selectively. Validate specificity using glycoprotein/non-glycoprotein pairs (e.g., RNAse B vs. RNAse A) .
Q. How can data-driven approaches like QSAR and PCA optimize boronic acid selection for sensor development?
- Methodological Answer :
- QSAR Parameterization : Extract 1,357 molecular descriptors (e.g., logP, polar surface area) using tools like RDKit. Filter collinear parameters to retain 613 variables.
- PCA/K-means Clustering : Reduce dimensionality via PCA and cluster boronic acids into 200 groups using k-means. Select representatives from each cluster to span chemical diversity. Prioritize in-house compounds near cluster centroids to minimize costs. This approach identified 4-formylphenylboronic acid as a high-sensitivity sensor for diols .
Q. What mechanistic insights explain contradictions in boronic acid reactivity between experimental and computational models?
- Methodological Answer : Discrepancies often arise from solvation effects or intermediate stabilization not captured in silico. For example, ortho-substituted boronic acids show lower reactivity experimentally due to steric hindrance during Schiff base formation in MCRs, whereas DFT models may underestimate these effects. Validate hypotheses via kinetic isotope effect (KIE) studies or in situ IR spectroscopy to track intermediate lifetimes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
